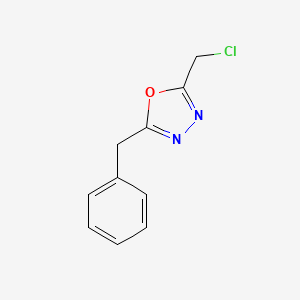

2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The molecule 2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its wide range of biological and pharmacological activities. It is recognized as a privileged structure in drug chemistry, particularly for its potential use in creating biologically active derivatives that could serve as drugs or insecticides .

Synthesis Analysis

The synthesis of 2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazoles involves the preparation of carboxylic acid hydrazides, followed by acylation and cyclization of synthesized intermediates under the action of phosphorus trichloroxide (V). This method is advantageous due to the high yields of the targeted oxadiazoles and the simplicity of the procedure, which does not require the purification of intermediate compounds. This approach is suitable for preparing a wide range of 5-aryl-2-chloromethyl-1,3,4-oxadiazoles and some derivatives with heterocyclic substituents .

Molecular Structure Analysis

The molecular structure of 2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole derivatives has been confirmed through various spectroscopic techniques such as 1H NMR, FT-IR, and MS. The presence of the chloromethyl group in the molecule allows for further chemical modification, making these compounds versatile intermediates for the synthesis of more complex molecules .

Chemical Reactions Analysis

The chloromethyl group in 2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole is reactive and can undergo nucleophilic substitution reactions. This reactivity has been exploited to create a variety of substituted oxadiazoles, such as those containing benzothiazolylthiol groups, by reacting with 2-mercaptobenzothiazole in the presence of sodium methylate . Additionally, the chloromethyl group can react with different nucleophiles to form s-triazolo- and 1,2,4-oxadiazolo fused systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazoles have been studied through UV-Vis and fluorescent spectroscopy. These compounds exhibit strong purple fluorescence in DMF solution, with maximum absorptive wavelengths detected at 260-279 nm and emissive maximum wavelengths ranging from 334 nm to 362 nm. This luminescent characteristic suggests potential applications in materials science, particularly as purple luminescent materials .

Safety and Hazards

The safety data sheet for a similar compound, benzyl chloride, indicates that it is classified as a flammable liquid, and it can cause acute toxicity if swallowed or inhaled . It can also cause skin irritation, serious eye damage, and may cause an allergic skin reaction . It is advised to handle this compound with care, using protective gloves, protective clothing, eye protection, and face protection .

Orientations Futures

Benzimidazole derivatives have been extensively studied for their wide range of pharmacological applications . The future research directions could involve exploring the potential applications of “2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole” in various fields, such as medicinal chemistry, given its structural similarity to benzimidazole derivatives.

Propriétés

IUPAC Name |

2-benzyl-5-(chloromethyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c11-7-10-13-12-9(14-10)6-8-4-2-1-3-5-8/h1-5H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVUSDXWUQFEAQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(O2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634381 |

Source

|

| Record name | 2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole | |

CAS RN |

36646-13-6 |

Source

|

| Record name | 2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.